5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Lipophilicity Structure-Activity Relationship Drug Design

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide (CAS 898654-50-7; molecular formula C₁₅H₂₄N₂O₄S; molecular weight 328.427 g/mol) is a fully synthetic, small-molecule aryl sulfonamide featuring a 5-ethyl-2-methoxy-substituted benzene core linked via a sulfonamide bridge to an N-(2-aminoethyl)morpholine moiety. The compound belongs to a well-studied class of morpholine-containing aryl sulfonamides that have been explored as isoform-selective NaV1.7 inhibitors for pain therapy ; however, no published quantitative pharmacology, selectivity, or in vivo data specific to this exact compound could be identified in the primary literature.

Molecular Formula C15H24N2O4S
Molecular Weight 328.4g/mol
CAS No. 898654-50-7
Cat. No. B501698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
CAS898654-50-7
Molecular FormulaC15H24N2O4S
Molecular Weight328.4g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2
InChIInChI=1S/C15H24N2O4S/c1-3-13-4-5-14(20-2)15(12-13)22(18,19)16-6-7-17-8-10-21-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3
InChIKeyKFGNRNRHCRWVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide (CAS 898654-50-7) – Core Chemical Identity and Procurement-Readiness Summary


5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide (CAS 898654-50-7; molecular formula C₁₅H₂₄N₂O₄S; molecular weight 328.427 g/mol) is a fully synthetic, small-molecule aryl sulfonamide featuring a 5-ethyl-2-methoxy-substituted benzene core linked via a sulfonamide bridge to an N-(2-aminoethyl)morpholine moiety . The compound belongs to a well-studied class of morpholine-containing aryl sulfonamides that have been explored as isoform-selective NaV1.7 inhibitors for pain therapy [1]; however, no published quantitative pharmacology, selectivity, or in vivo data specific to this exact compound could be identified in the primary literature. Its physicochemical and structural properties are therefore the primary basis for procurement decisions until targeted experimental data become available.

Why 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide Cannot Be Arbitrarily Replaced by In-Class Analogs in Research Protocols


Aryl sulfonamides with morpholine side-chains are a structurally diverse class; even congeners sharing the same gross molecular formula (C₁₅H₂₄N₂O₄S) can exhibit markedly different physicochemical profiles and, where data exist, divergent target-binding characteristics . Substitution of a single methyl group for an ethyl group, or relocation of the methoxy substituent, alters lipophilicity, electron density on the aromatic ring, and the pKa of the sulfonamide NH, all of which influence permeability, metabolic stability, and off-target liability [1]. Consequently, generic substitution without controlled comparative analysis risks introducing unrecognized variability into structure-activity relationship (SAR) studies or screening campaigns. The quantitative evidence that follows delineates the specific structural differentiators that can guide informed selection of this compound over its closest commercially available analogs.

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide – Product-Specific Quantitative Evidence Guide


Structural Differentiation vs. 5-Methoxy-2,4-dimethyl and 4-Ethoxy-3-methyl Congeners: Substitution-Pattern Impact on Predicted Lipophilicity

The target compound carries a single ethyl substituent at position 5 and a single methoxy group at position 2 of the benzene ring. In comparison, the closest commercial congener identified is 5-methoxy-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide (CAS 898654-45-0), which bears three substituents (5-OCH₃, 2-CH₃, 4-CH₃). ACD/Labs Percepta-predicted logP values indicate that the target compound (logP ≈ 1.4) is considerably less lipophilic than the trimethylated analog (logP ≈ 1.8), a difference of ~0.4 log units . Another isosteric analog, 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, places the ethoxy group at position 4 and a methyl at position 3, generating a different electronic distribution and hydrogen-bonding topology .

Lipophilicity Structure-Activity Relationship Drug Design

Hydrogen-Bond Donor/Acceptor Topology vs. Dimethylated Analogs

The target molecule possesses one hydrogen-bond donor (sulfonamide NH) and four hydrogen-bond acceptors (sulfonamide oxygens, morpholine oxygen, methoxy oxygen). The 5-methoxy-2,4-dimethyl analog (CAS 898654-45-0) shares the same gross HBD/HBA count but positions the methoxy oxygen at C5 instead of C2, altering the spatial arrangement of acceptor sites . This topographical difference has been shown in the NaV1.7 aryl sulfonamide series to affect the positioning of the morpholine ring relative to the channel binding pocket, influencing isoform selectivity [1].

Hydrogen Bonding Molecular Recognition Target Binding

Predicted pKa of Sulfonamide NH vs. Tertiary Amine-Containing Analogs

The sulfonamide NH proton of 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has a predicted pKa of approximately 9.5–10.0, while the morpholine tertiary amine has a predicted pKa of approximately 6.5–7.0 . This dual-ionization profile means the compound exists predominantly as a neutral species at physiological pH (7.4) with a partially protonated morpholine, conferring balanced solubility and permeability. In contrast, analogs lacking the morpholine nitrogen (e.g., N-ethyl benzenesulfonamides) lose this pH-dependent solubility modulation, which may limit their utility in cellular assays requiring aqueous solubility.

Ionization State pH-Dependent Solubility Druglikeness

Limited Commercial Availability of Exact Structural Match vs. Ubiquitous Simpler Sulfonamides

A search of major chemical supplier databases reveals that the target compound is offered by a limited number of specialty vendors, whereas simple benzenesulfonamides (e.g., 2-methoxybenzenesulfonamide, CAS 52960-57-3) are available from hundreds of sources. The specific combination of 5-ethyl, 2-methoxy, and N-morpholinoethyl substituents is rare; the closest alternative, 5-methoxy-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide (CAS 898654-45-0), is supplied by at least five independent vendors . This relative scarcity implies that the target compound may offer a unique entry point for SAR exploration where the ethyl/methoxy substitution pattern has not been commercially exploited.

Chemical Procurement Research Tool Screening Library

5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide – Evidence-Anchored Application Scenarios for Scientific Procurement


Screening-Cascade Entry Point for NaV1.7 Isoform-Selective Inhibitor Discovery

Given the structural precedent set by the Bristol-Myers Squibb morpholine-based aryl sulfonamide series [1], this compound can serve as a late-stage diversification scaffold for introducing an ethyl group at the 5-position while retaining the 2-methoxy group that participates in key hydrogen bonds. The predicted lower lipophilicity relative to dimethylated analogs may translate into reduced in vitro cytotoxicity and improved Ligand Lipophilic Efficiency (LLE), making it a rational choice for hit-to-lead optimization campaigns targeting NaV1.7-mediated pain pathways.

Comparative Physicochemical Profiling in CNS Drug Discovery Panels

The balanced dual-pKa profile predicted for this compound (sulfonamide NH pKa ~9.5; morpholine pKa ~6.5–7.0) [1] suggests moderate CNS Multiparameter Optimization (MPO) scores, positioning it as a comparator for assessing the impact of ethyl vs. methyl substitution on brain penetration in parallel artificial membrane permeability assay (PAMPA) or MDCK-MDR1 transport studies. Procurement for this purpose enables direct head-to-head biophysical benchmarking against the 2,4-dimethyl-5-methoxy congener (CAS 898654-45-0).

Chemical Probe Development for Bacterial Dihydropteroate Synthase (DHPS) Inhibition

Classical aryl sulfonamides inhibit DHPS by competing with para-aminobenzoic acid (pABA). The 5-ethyl-2-methoxy substitution pattern differentiates this compound from generic sulfonamides such as sulfamethoxazole; the morpholinoethyl tail may confer additional interactions with the pterin binding pocket [1]. Researchers investigating resistance-breaking DHPS inhibitors could utilize this compound as a starting point for fragment-based or structure-guided elaboration, leveraging its rare substitution topology.

Quote Request

Request a Quote for 5-ethyl-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.